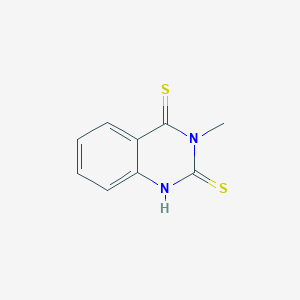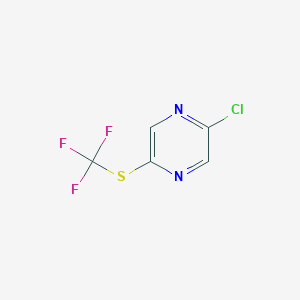![molecular formula C12H11N3O B11891654 3,5-dimethyl-4-(1H-pyrrolo[3,2-b]pyridin-6-yl)isoxazole](/img/structure/B11891654.png)
3,5-dimethyl-4-(1H-pyrrolo[3,2-b]pyridin-6-yl)isoxazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Le 3,5-diméthyl-4-(1H-pyrrolo[3,2-b]pyridin-6-yl)isoxazole est un composé hétérocyclique qui présente une combinaison unique de motifs isoxazole et pyrrolopyridine. Ce composé suscite un intérêt important en chimie médicinale en raison de ses activités biologiques potentielles et de ses applications dans la découverte de médicaments.
Méthodes De Préparation
Voies de synthèse et conditions de réaction
La synthèse du 3,5-diméthyl-4-(1H-pyrrolo[3,2-b]pyridin-6-yl)isoxazole implique généralement des réactions organiques en plusieurs étapes. Une approche courante comprend:
Formation du noyau pyrrolopyridine: Cela peut être réalisé par des réactions de cyclisation impliquant des dérivés de pyrrole et de pyridine.
Introduction du cycle isoxazole: Cette étape implique souvent la réaction d'oxydes de nitrile appropriés avec des alcènes ou des alcynes pour former le cycle isoxazole.
Méthodes de production industrielle
La production industrielle de ce composé peut impliquer des versions optimisées des voies de synthèse ci-dessus, en mettant l'accent sur l'évolutivité, la rentabilité et les considérations environnementales. Les catalyseurs et les solvants sont choisis pour maximiser le rendement et minimiser les déchets.
Analyse Des Réactions Chimiques
Types de réactions
Le 3,5-diméthyl-4-(1H-pyrrolo[3,2-b]pyridin-6-yl)isoxazole peut subir diverses réactions chimiques, notamment:
Oxydation: Ce composé peut être oxydé en utilisant des réactifs comme le permanganate de potassium ou le trioxyde de chrome.
Réduction: Les réactions de réduction peuvent être effectuées en utilisant de l'hydrogène gazeux en présence d'un catalyseur au palladium.
Substitution: Des réactions de substitution nucléophile peuvent se produire, en particulier aux positions méthyles.
Réactifs et conditions courants
Oxydation: Permanganate de potassium en milieu acide.
Réduction: Hydrogène gazeux avec palladium sur carbone.
Substitution: Hydrure de sodium dans le diméthylformamide.
Principaux produits
Oxydation: Formation d'acides carboxyliques ou de cétones correspondants.
Réduction: Formation de dérivés pyrrolopyridine réduits.
Substitution: Formation de dérivés isoxazole substitués.
Applications de la recherche scientifique
Le 3,5-diméthyl-4-(1H-pyrrolo[3,2-b]pyridin-6-yl)isoxazole a plusieurs applications dans la recherche scientifique:
Chimie médicinale: Il est étudié pour son potentiel en tant qu'inhibiteur de kinase, ciblant en particulier les récepteurs du facteur de croissance des fibroblastes.
Recherche sur le cancer: Des études ont montré son efficacité pour inhiber la prolifération des cellules cancéreuses et induire l'apoptose.
Découverte de médicaments: Il sert de composé principal pour le développement de nouveaux agents thérapeutiques.
Mécanisme d'action
Le composé exerce ses effets principalement par l'inhibition de kinases spécifiques. Il cible les récepteurs du facteur de croissance des fibroblastes, conduisant à la perturbation des voies de signalisation impliquées dans la prolifération et la survie cellulaires. Cette inhibition entraîne l'induction de l'apoptose et l'inhibition de la migration et de l'invasion des cellules cancéreuses .
Applications De Recherche Scientifique
3,5-Dimethyl-4-(1H-pyrrolo[3,2-b]pyridin-6-yl)isoxazole has several applications in scientific research:
Medicinal Chemistry: It is explored for its potential as a kinase inhibitor, particularly targeting fibroblast growth factor receptors.
Cancer Research: Studies have shown its efficacy in inhibiting cancer cell proliferation and inducing apoptosis.
Drug Discovery: It serves as a lead compound for the development of new therapeutic agents.
Mécanisme D'action
The compound exerts its effects primarily through inhibition of specific kinases. It targets the fibroblast growth factor receptors, leading to the disruption of signaling pathways involved in cell proliferation and survival. This inhibition results in the induction of apoptosis and inhibition of cancer cell migration and invasion .
Comparaison Avec Des Composés Similaires
Composés similaires
Dérivés de 1H-pyrrolo[2,3-b]pyridine: Ces composés partagent un noyau pyrrolopyridine similaire et présentent de puissantes activités inhibitrices des kinases.
Pyrrolo[3,4-b]pyridin-5-ones: Ces composés présentent également un noyau pyrrolopyridine mais diffèrent par leurs motifs de substitution et leurs activités biologiques.
Unicité
Le 3,5-diméthyl-4-(1H-pyrrolo[3,2-b]pyridin-6-yl)isoxazole est unique en raison de son motif de substitution spécifique, qui confère des activités biologiques et une réactivité chimique distinctes. Sa combinaison de motifs isoxazole et pyrrolopyridine en fait un échafaudage polyvalent pour le développement de médicaments.
Propriétés
Formule moléculaire |
C12H11N3O |
|---|---|
Poids moléculaire |
213.23 g/mol |
Nom IUPAC |
3,5-dimethyl-4-(1H-pyrrolo[3,2-b]pyridin-6-yl)-1,2-oxazole |
InChI |
InChI=1S/C12H11N3O/c1-7-12(8(2)16-15-7)9-5-11-10(14-6-9)3-4-13-11/h3-6,13H,1-2H3 |
Clé InChI |
FQVZFGLWZZXRKG-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(C(=NO1)C)C2=CC3=C(C=CN3)N=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![3-Bromo-6-fluoroimidazo[1,5-a]pyridine](/img/structure/B11891598.png)



![3H-Cyclopenta[c]quinoline-4-carboxylic acid](/img/structure/B11891606.png)
![6-(Trifluoromethyl)imidazo[1,2-a]pyridine-3-carbonitrile](/img/structure/B11891612.png)
![7-Methoxy-2-(trifluoromethyl)pyrazolo[1,5-A]pyridine](/img/structure/B11891615.png)



